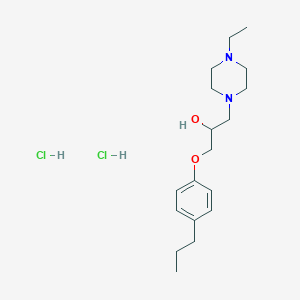
3-Ethoxy-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used for their antimicrobial properties. They can target a variety of microorganisms, including bacteria and fungi .
Mode of Action
These compounds often work by disrupting the processes that bacteria and fungi need to grow and reproduce. For example, they might interfere with the organisms’ ability to make essential proteins .
Biochemical Pathways
Benzoic acid derivatives can affect several biochemical pathways. For instance, they might inhibit enzymes that the microorganisms need to synthesize certain amino acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzoic acid derivatives can vary widely depending on the specific compound and its formulation. In general, these compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The end result of the action of benzoic acid derivatives is usually the death of the targeted microorganisms, which can help to resolve infections .
Action Environment
The efficacy and stability of benzoic acid derivatives can be influenced by many factors, including temperature, pH, and the presence of other substances. For example, these compounds are often more effective in acidic environments .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 3-Ethoxy-5-methylbenzoic acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Benzylic compounds are known to influence cell function through their interactions with various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that benzylic compounds can undergo various reactions over time
Metabolic Pathways
Benzylic compounds are known to participate in various metabolic pathways, including those involving enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylbenzoic acid typically involves the ethylation of 5-methylsalicylic acid. The process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
Scientific Research Applications
3-Ethoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-5-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxybenzoic acid: Lacks the methyl group at the fifth position.
5-Methylsalicylic acid: Lacks the ethoxy group at the third position.
Uniqueness: 3-Ethoxy-5-methylbenzoic acid is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMIFUNQHWJLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2541871.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)



![N-(4-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)


![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2541888.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)
![3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2541893.png)
